N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl groups, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazole-3-amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
1,5-Dimethyl-1H-pyrazole-3-amine: Another precursor used in the synthesis.
Pyrazole N-oxides: Oxidized derivatives of pyrazoles with similar structural features
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-10(16(4)13-8)7-12-11-6-9(2)15(3)14-11/h5-6H,7H2,1-4H3,(H,12,14) |
InChI Key |
AQKWEQFOEVBQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
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